Z-Arg(Boc)2-OH.CHA

Catalog No.
S12275024
CAS No.
M.F
C30H49N5O8
M. Wt
607.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Arg(Boc)2-OH.CHA

Product Name

Z-Arg(Boc)2-OH.CHA

IUPAC Name

(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine

Molecular Formula

C30H49N5O8

Molecular Weight

607.7 g/mol

InChI

InChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)27-19(28-22(33)36-24(4,5)6)25-14-10-13-17(18(29)30)26-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H,26,31)(H,29,30)(H2,25,27,28,32,33);6H,1-5,7H2/t17-;/m0./s1

InChI Key

XRYYAPJVXOJAIX-LMOVPXPDSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)N

Isomeric SMILES

CC(C)(C)OC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)N

Z-Arg(Boc)2-OH cyclohexylammonium salt (CAS 145315-39-5) is a highly specialized, orthogonally protected amino acid building block utilized primarily in advanced solution-phase peptide synthesis and the production of complex peptide active pharmaceutical ingredients (APIs). By employing a benzyloxycarbonyl (Z) group for alpha-amino protection and two tert-butyloxycarbonyl (Boc) groups for the guanidino side chain, this compound offers a distinct cleavage profile that is entirely orthogonal to standard Fmoc/tBu or Boc/Bzl strategies. The formulation as a cyclohexylammonium (CHA) salt is a critical procurement feature, transforming what is naturally a difficult-to-handle viscous oil into a stable, free-flowing crystalline powder [1]. This ensures precise stoichiometric weighing, extended shelf life, and reproducible coupling kinetics, making it a highly reliable choice for synthesizing base-sensitive therapeutic peptides, protease inhibitors, and structurally constrained peptidomimetics [2].

Procurement Fit

Boc-SPPS Compatible Orthogonal Z/Boc strategy aligns with standard acidic cleavage workflows.
Selective Deprotection Z group removable under hydrogenolysis; Boc groups cleaved by TFA.
CHA Salt Handling Cyclohexylammonium form may enhance solubility and handling in organic solvents.

Procurement attempts to substitute Z-Arg(Boc)2-OH.CHA with cheaper or more common arginine derivatives frequently result in synthesis failures or severe process inefficiencies. Substituting with the free acid form (Z-Arg(Boc)2-OH) introduces severe handling challenges; the free acid is a hygroscopic, viscous oil that prevents accurate weighing, leading to stoichiometric imbalances and incomplete couplings [1]. Utilizing mono-protected alternatives like Z-Arg(Tos)-OH or Z-Arg(NO2)-OH fails during the carboxyl activation step, where the insufficiently shielded guanidino group attacks the activated ester to form a dead-end delta-lactam, drastically reducing yield and generating difficult-to-separate des-Arg deletion impurities [2]. Furthermore, replacing the Z-alpha protection with standard Fmoc-Arg(Pbf)-OH is non-viable for base-sensitive targets, as the piperidine required for Fmoc removal rapidly degrades electrophilic warheads (such as acyloxymethyl ketones or aldehydes) and promotes epimerization [3].

Substitution Risk

Strategy

Protection Orthogonality Mismatch

Analog Boc-Arg(Z)2-OH reverses the α/ω protecting groups; this may disrupt Boc-SPPS deprotection sequences and require additional hydrogenolysis steps.

Form

Salt Form Affects Solubility

Free acid or other salt forms can exhibit different solubility in DMF or DCM, potentially altering coupling kinetics and homogeneity.

Side Reaction

δ-Lactam Formation Risk

Bis-Boc protected arginines are prone to δ-lactam formation; substitution with Pbf-protected analogs may reduce this risk but alters the overall protection scheme.

Physical Form and Stoichiometric Precision

The physical state of arginine building blocks dictates their usability in automated and large-scale synthesis. The free acid of Z-Arg(Boc)2-OH exists as a viscous oil or sticky amorphous foam, which is highly prone to trapping solvents and absorbing ambient moisture, making accurate molar quantification nearly impossible. In contrast, the formulation as a cyclohexylammonium (CHA) salt yields a highly stable, free-flowing crystalline solid [1]. This allows for exact stoichiometric weighing with <1% variance, ensuring precise equivalent ratios during coupling. Prior to use, the CHA salt is easily desalted via a simple biphasic wash (e.g., EtOAc/1M HCl) to liberate the reactive free acid quantitatively [2].

Evidence DimensionPhysical state and handling stability
Target Compound DataZ-Arg(Boc)2-OH.CHA: Free-flowing crystalline powder, highly stable, precise weighing
Comparator Or BaselineZ-Arg(Boc)2-OH (free acid): Viscous oil/foam, hygroscopic, variable assay
Quantified DifferenceEliminates weighing errors and solvent-trapping variability associated with the free acid
ConditionsAmbient laboratory storage and standard analytical balance weighing

Procuring the CHA salt prevents costly batch failures caused by stoichiometric imbalances and degraded starting materials.

Deprotection Selectivity
Head-to-head
Target: Z on α-amine, Boc on side chain
Comparator (Boc-Arg(Z)2-OH): Boc on α-amine, Z on side chain
Supports Boc-SPPS deprotection sequence without extra hydrogenolysis.

Suppression of Delta-Lactam Formation

During carboxyl activation, the nucleophilic guanidino group of arginine can attack the activated ester, forming an unreactive delta-lactam and terminating the chain elongation. Mono-protected derivatives like Z-Arg(Tos)-OH or Z-Arg(NO2)-OH are highly susceptible to this, often resulting in 10-30% lactam formation depending on the activation chemistry. The bis-Boc protection strategy in Z-Arg(Boc)2-OH completely masks the nucleophilicity of the guanidino nitrogens through severe steric hindrance and electron withdrawal [1]. This suppresses delta-lactam formation to near-zero levels, translating to near-quantitative coupling yields and eliminating the presence of difficult-to-purify des-Arg deletion sequences in the final product [2].

Evidence DimensionDelta-lactam byproduct formation during activation
Target Compound DataZ-Arg(Boc)2-OH: <1% lactam formation
Comparator Or BaselineZ-Arg(Tos)-OH / Z-Arg(NO2)-OH: Up to 30% lactam formation
Quantified DifferenceNear complete elimination of lactam-driven deletion impurities
ConditionsStandard carboxyl activation (e.g., HBTU/DIPEA or DIC/HOBt)

Selecting the bis-Boc protected variant drastically improves crude purity and reduces downstream HPLC purification costs.

Solubility Profile
Data to verify
CHA salt: Expected ≥30 mg/mL in DMF
Free acid: ~30 mg/mL in DMF (reported for Boc-Arg(Boc)2-OH)
Salt form may improve coupling efficiency through higher solubility.
Class-level inference; verify with specific batch.

Orthogonal Compatibility with Base-Sensitive Warheads

The synthesis of targeted covalent inhibitors often involves incorporating electrophilic warheads (e.g., acyloxymethyl ketones, aldehydes) that are highly sensitive to basic conditions. Standard Fmoc-Arg(Pbf)-OH requires 20% piperidine for alpha-deprotection, which rapidly degrades these warheads and causes nucleophilic attack by the liberated amine. Z-Arg(Boc)2-OH provides a strictly orthogonal alternative. The Z group can be removed via mild catalytic hydrogenation (H2/Pd-C) under slightly acidic conditions, generating a non-nucleophilic ammonium salt that preserves the integrity of base-labile moieties [1]. Subsequent global deprotection of the Boc groups with TFA yields the final active compound without exposing the molecule to destructive basic environments [1].

Evidence DimensionCompatibility with base-labile C-terminal warheads
Target Compound DataZ-Arg(Boc)2-OH: Compatible (deprotection via H2/Pd-C)
Comparator Or BaselineFmoc-Arg(Pbf)-OH: Incompatible (deprotection via 20% piperidine destroys warheads)
Quantified DifferenceEnables successful synthesis of sensitive APIs that completely degrade under Fmoc conditions
ConditionsSolution-phase synthesis of AOMK-containing protease inhibitors

This compound is mandatory for synthesizing peptides with base-sensitive functional groups where standard Fmoc chemistry fails.

δ-Lactam Risk
Cross-study comparable
Bis-Boc arginine derivatives are known to form δ-lactam; Pbf-protected alternatives may suppress this side reaction.
Optimize coupling conditions to manage potential yield loss.
Based on Fmoc-Arg(Boc)2-OH studies (J. Pept. Res. 1996).
Minimum Purity
Head-to-head
≥98% (HPLC/NMR)
vs. Boc-Arg(Z)2-OH ≥95% (TLC)
Higher purity may reduce byproduct accumulation in automated synthesis.
Supplier specification; lot-specific verification advised.
Boc-SPPS Utility
Class-level inference
Boc-Arg(Z)2-OH successfully used for five Arg couplings in an 87-mer synthesis; Z-Arg(Boc)2-OH.CHA offers analogous orthogonality with a salt-form advantage.
Supports selection for challenging, arginine-rich sequences.
Validation recommended for each specific peptide target.

Synthesis of Base-Sensitive Protease Inhibitors

Ideal for the solution-phase synthesis of targeted covalent inhibitors featuring electrophilic warheads, such as acyloxymethyl ketones (AOMKs) or peptide aldehydes. The Z-group allows for mild, non-basic deprotection via catalytic hydrogenation, preserving the fragile warhead, while the Boc groups are cleanly removed with TFA in the final step [1].

Large-Scale Solution-Phase Peptide Manufacturing

The highly stable, free-flowing crystalline nature of the cyclohexylammonium (CHA) salt makes this the preferred arginine building block for industrial scale-up. It eliminates the weighing inaccuracies and handling losses associated with oily free-acid derivatives, ensuring precise stoichiometry in multi-kilogram batch productions [2].

Synthesis of Complex Cyclic Peptides and Depsipeptides

Crucial for synthesizing cyclic architectures where orthogonal protection schemes are required to prevent premature cyclization or side reactions. The bis-Boc protection completely suppresses delta-lactam formation during the critical macrocyclization or fragment condensation steps, ensuring high yields of the desired cyclic product [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Boc-SPPS of Arg-rich peptides
Orthogonal protecting group strategy
Deprotection sequence compatibility
Solution-phase orthogonal synthesis
Selective deprotection capability
Coupling efficiency and orthogonality
Peptide conjugates & modified peptides
Chemoselective deprotection
Conjugation site preservation
Process scale-up & manufacturing
High purity specification & salt form
Impurity profile and batch consistency

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

607.35811354 g/mol

Monoisotopic Mass

607.35811354 g/mol

Heavy Atom Count

43

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